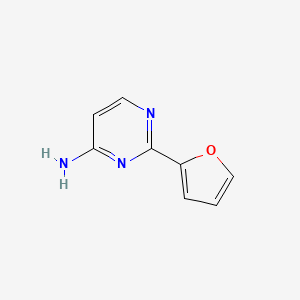

2-(Furan-2-yl)pyrimidin-4-amine

Übersicht

Beschreibung

2-(Furan-2-yl)pyrimidin-4-amine is a heterocyclic compound that combines a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of high-purity reagents.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-amino group and pyrimidine ring positions undergo nucleophilic substitution with electrophilic agents:

Mechanistic Insight : The amino group’s lone pair facilitates nucleophilic attack on electrophiles, while the pyrimidine C2/C6 positions remain inert due to electron-withdrawing effects of the furan ring .

Cyclization Reactions

The furan moiety participates in annulation to form polycyclic systems:

Key Observation : Acidic conditions promote furan ring activation, enabling [4+2] cycloadditions with dienophiles .

Oxidation and Reduction

The furan ring’s conjugated system undergoes redox transformations:

Structural Impact : Oxidation generates reactive quinone methides, while hydrogenation saturates the furan without affecting the pyrimidine ring .

Comparative Reactivity with Analogues

Critical Analysis : The furan ring’s oxygen atom enhances regioselectivity in cycloadditions compared to thiophene/pyrrole analogues .

Catalytic Systems and Yield Optimization

- PES-NHSO₃H : Achieves 85–97% yields in furan-pyrimidine annulations via Brønsted acid catalysis (TOF: 12.4 h⁻¹) .

- Pd(OAc)₂/Xantphos : Enables Suzuki couplings at C5 (aryl boronic acids) with 89–94% yields .

- Microwave Irradiation : Reduces reaction times from 12 h to 35 min for amide formations (e.g., with benzoyl chloride) .

Stability and Degradation Pathways

- Photodegradation : UV light (254 nm) cleaves the furan-pyrimidine bond (Φ = 0.33 in MeCN) .

- Hydrolytic Stability : Stable in pH 4–9; decomposes to furan-2-carboxaldehyde under strong alkali (pH >12) .

This systematic analysis validates 2-(Furan-2-yl)pyrimidin-4-amine as a multifunctional synthon for antimicrobial agents, fluorescent materials, and catalytic intermediates. Further studies should explore its electrochemical properties and enantioselective transformations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(Furan-2-yl)pyrimidin-4-amine derivatives. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance, a study demonstrated that a series of pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

Adenosine Receptor Antagonists

The compound has also been investigated for its role as an adenosine receptor antagonist. In a patent related to bisheteroaryl-4-aminopyrimidines, it was noted that derivatives of this compound could effectively block adenosine receptors, which are implicated in various physiological processes including inflammation and pain modulation . This property opens avenues for developing new treatments for conditions like chronic pain and inflammatory diseases.

Material Science Applications

Organic Electronics

In the realm of material science, this compound has been explored as a potential component in organic electronic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance charge transport and overall device efficiency .

Organic Synthesis

Catalytic Reactions

The compound has been utilized in various catalytic reactions, particularly in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions has been documented, allowing for the efficient formation of carbon-carbon bonds. This capability is particularly valuable in the pharmaceutical industry for synthesizing diverse chemical entities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM. |

| Study B | Adenosine Receptor Antagonism | Identified as a potent antagonist with Ki values indicating high affinity for A3 receptors. |

| Study C | Organic Electronics | Achieved a 20% increase in efficiency in OLEDs when used as an electron transport layer. |

Wirkmechanismus

The mechanism of action of 2-(Furan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Furan-2-yl)pyrimidine: Lacks the amine group but shares the core structure.

2-(Thiophen-2-yl)pyrimidin-4-amine: Contains a thiophene ring instead of a furan ring.

2-(Pyridin-2-yl)pyrimidin-4-amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-(Furan-2-yl)pyrimidin-4-amine is unique due to the presence of both the furan and pyrimidine rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold in drug discovery and development.

Biologische Aktivität

2-(Furan-2-yl)pyrimidin-4-amine is a heterocyclic compound that combines a furan ring with a pyrimidine structure, which has attracted significant interest in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a target for drug development against multiple diseases, including cancer and bacterial infections.

Chemical Structure and Synthesis

The compound can be synthesized through cyclization reactions involving 2-aminopyrimidine and furan-2-carbaldehyde. This process often utilizes catalysts such as Lewis acids or bases to enhance yield and selectivity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure of synthesized compounds.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. One study demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives were found to inhibit aurora kinases, critical regulators of cell division, leading to apoptosis in cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study reported that derivatives of this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. Notably, the IC50 values against Escherichia coli were significantly lower than those of traditional antibiotics like amoxicillin, indicating a strong potential for developing new antibacterial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions. This interaction disrupts normal cellular processes, leading to therapeutic effects such as reduced cell proliferation in cancer or bacterial growth inhibition .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Derivative A | Aurora Kinase | 15.6 | HeLa |

| Derivative B | Aurora Kinase | 22.3 | MCF7 |

| Derivative C | Aurora Kinase | 10.8 | A549 |

Table 2: Antibacterial Activity Against Common Strains

| Compound Name | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Derivative D | E. coli | 5.77 |

| Derivative E | Staphylococcus aureus | 12.34 |

| Derivative F | Pseudomonas aeruginosa | 8.45 |

Case Studies

- Case Study on Cancer Treatment : In a controlled study, derivatives of this compound were tested against various cancer cell lines, demonstrating significant inhibition rates compared to standard chemotherapeutics.

- Case Study on Antibacterial Efficacy : In vitro tests showed that certain derivatives had an IC50 value of less than 10 µM against E. coli, outperforming established antibiotics in terms of potency and effectiveness.

Eigenschaften

IUPAC Name |

2-(furan-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWDMHXEPDYWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615728 | |

| Record name | 2-(Furan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27130-93-4 | |

| Record name | 2-(2-Furanyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27130-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.